molecular formula C13H16N2O B2418395 (2-ethyl-1-methyl-1H-imidazol-5-yl)(phenyl)methanol CAS No. 159859-12-8

(2-ethyl-1-methyl-1H-imidazol-5-yl)(phenyl)methanol

Cat. No.: B2418395
CAS No.: 159859-12-8
M. Wt: 216.284
InChI Key: UAZJDTSAQSFZKG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ethyl-1-methyl-1H-imidazol-5-yl)(phenyl)methanol typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles . The process involves proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-component reactions that enable the synthesis of highly substituted imidazole derivatives in excellent yields. These methods are scalable and exhibit good functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

(2-ethyl-1-methyl-1H-imidazol-5-yl)(phenyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions include substituted imidazoles, imidazole N-oxides, and amines .

Scientific Research Applications

(2-ethyl-1-methyl-1H-imidazol-5-yl)(phenyl)methanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2-ethyl-1-methyl-1H-imidazol-5-yl)(phenyl)methanol involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, leading to various biological effects. For example, imidazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-ethyl-1-methyl-1H-imidazol-5-yl)(phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and methyl groups on the imidazole ring enhances its stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

(2-ethyl-3-methylimidazol-4-yl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-3-12-14-9-11(15(12)2)13(16)10-7-5-4-6-8-10/h4-9,13,16H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZJDTSAQSFZKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(N1C)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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